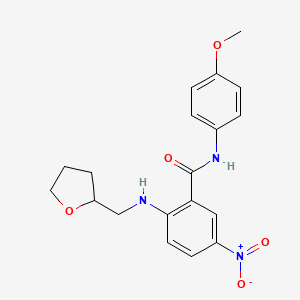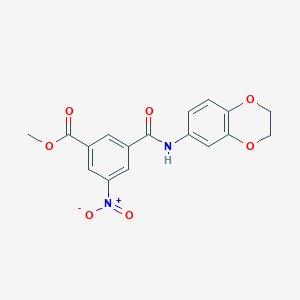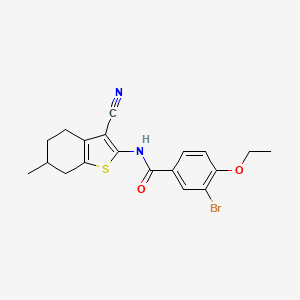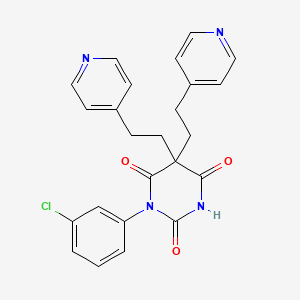
N-(4-methoxyphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide
Overview
Description
N-(4-methoxyphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a methoxyphenyl group, a nitro group, and an oxolan-2-ylmethylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced via methylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N-hydroxybenzotriazole (HOBt)
Major Products Formed
Reduction: Formation of amines from nitro groups
Substitution: Formation of various substituted benzamides
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the oxolan-2-ylmethylamino group can facilitate binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(anilinomethyl)phenol
Uniqueness
N-(4-methoxyphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a nitro group and an oxolan-2-ylmethylamino group in the same molecule is relatively rare, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-15-7-4-13(5-8-15)21-19(23)17-11-14(22(24)25)6-9-18(17)20-12-16-3-2-10-27-16/h4-9,11,16,20H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHYHRLYIFRVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Bromoanilino)ethyl]-4-chlorophenol](/img/structure/B4091216.png)
![1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4091223.png)
![7-(2-chlorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4091239.png)
![methyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4091246.png)
![2-(benzylthio)-7-(3-hydroxyphenyl)-5-methyl-N-3-pyridinyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4091254.png)
![N-(biphenyl-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4091259.png)

![3-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4091278.png)
![2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4091291.png)
![2-(benzylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4091309.png)


![6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide](/img/structure/B4091331.png)
![7-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4091336.png)
